Diheptyl phthalate
Overview
Description
Diheptyl phthalate, also known as phthalic acid diheptyl ester, is a chemical compound with the molecular formula C22H34O4. It is a type of phthalate ester, which is commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastics. This compound is an odorless, colorless liquid that is insoluble in water but soluble in organic solvents such as benzene and toluene .
Preparation Methods
Diheptyl phthalate is typically synthesized through the esterification of phthalic anhydride with heptanol. The reaction is catalyzed by sulfuric acid and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
Phthalic anhydride+2HeptanolH2SO4Diheptyl phthalate+Water
In industrial production, this reaction is carried out in large reactors where the reactants are continuously mixed and heated to optimize yield and efficiency .
Chemical Reactions Analysis
Diheptyl phthalate, being an ester, undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and heptanol.
Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid and other oxidation products.
Reduction: Although less common, reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Scientific Research Applications
Diheptyl phthalate has a wide range of applications in scientific research:
Mechanism of Action
Diheptyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism, leading to disruptions in the endocrine system. This interference can affect the development and function of hormone-dependent structures within the nervous system, potentially leading to neurological disorders . This compound can also bind to nuclear receptors in various neural structures, altering brain functions and contributing to the onset of neurological disorders .
Comparison with Similar Compounds
Diheptyl phthalate is similar to other phthalate esters such as:
Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer but has significant health concerns due to its toxicity and endocrine-disrupting properties.
Diisononyl phthalate (DINP): Another common plasticizer with similar applications but different toxicity profiles.
Dibutyl phthalate (DBP): Used in adhesives and personal care products, known for its potential reproductive toxicity.
Compared to these compounds, this compound is unique in its specific balance of flexibility and durability, making it a preferred choice in certain industrial applications .
Properties
IUPAC Name |
diheptyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-9-13-17-25-21(23)19-15-11-12-16-20(19)22(24)26-18-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCXWCOOWVGKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Record name | DI-n-HEPTYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040779 | |
Record name | Diheptyl phthalate | |
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Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diheptyl phthalate appears as odorless white liquid. May float or sink in water. (USCG, 1999), Colorless odorless liquid; [ICSC] White odorless liquid; [CAMEO] Colorless liquid; [MSDSonline], ODOURLESS COLOURLESS LIQUID. | |
Record name | DIHEPTYL PHTHALATE | |
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Record name | Diheptyl phthalate | |
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Record name | DI-n-HEPTYL PHTHALATE | |
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Boiling Point |
360 °C | |
Record name | DIHEPTYL PHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DI-n-HEPTYL PHTHALATE | |
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Flash Point |
224 °C c.c. | |
Record name | DI-n-HEPTYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, 0.01% in water, Sol in benzene, toluene, petrol, kerosene, and mineral oils | |
Record name | DIHEPTYL PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/344 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1 at 68 °F (est.) (USCG, 1999), Relative density (water = 1): 0.99 | |
Record name | DIHEPTYL PHTHALATE | |
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URL | https://cameochemicals.noaa.gov/chemical/8548 | |
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Record name | DI-n-HEPTYL PHTHALATE | |
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Vapor Pressure |
0.00000207 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/, Vapor pressure, kPa at 20 °C: 0.0002 | |
Record name | Diheptyl phthalate | |
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Record name | DIHEPTYL PHTHALATE | |
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Record name | DI-n-HEPTYL PHTHALATE | |
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Color/Form |
Colorless liquid | |
CAS No. |
3648-21-3, 68515-44-6 | |
Record name | DIHEPTYL PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8548 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Diheptyl phthalate | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diheptyl ester | |
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Record name | 1,2-Benzenedicarboxylic acid, diheptyl ester, branched and linear | |
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Record name | DIHEPTYL PHTHALATE | |
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Record name | DIHEPTYL PHTHALATE | |
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Record name | DI-n-HEPTYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0832 | |
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Retrosynthesis Analysis
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